Ketomycin, (+)-
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Overview
Description
3-cyclohexene-1-glyoxylic acid , is a compound with the molecular formula C8H10O3 . It exists as a racemic mixture, meaning it contains both (+)- and (-)-enantiomers .
Preparation Methods
Synthetic Routes:: Ketomycin can be synthesized from shikimic acid , which undergoes a series of transformations via chorismic acid and prephenic acid . These steps lead to the formation of Ketomycin.
Industrial Production:: While specific industrial production methods are not widely documented, research suggests that Ketomycin can be obtained through chemical synthesis in the laboratory.
Chemical Reactions Analysis
Ketomycin participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Ketomycin reacts with nucleophiles, leading to substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce Ketomycin.
Substitution: Alkyl halides or other electrophiles react with Ketomycin.
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.
Scientific Research Applications
Ketomycin has diverse applications:
Chemistry: Used as a synthetic intermediate in organic chemistry.
Biology: Investigated for its biological activity, including antimicrobial properties.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
The exact mechanism by which Ketomycin exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Ketomycin’s uniqueness lies in its structure. While no direct analogs exist, related compounds include glyoxylic acid derivatives and cyclohexene-based molecules.
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDGWZMESEVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3719-57-1 |
Source
|
Record name | Ketomycin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOMYCIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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